
N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide is a chemical compound with a molecular formula of C13H21NO It is known for its unique structure, which includes a hepta-2,4-dienamide backbone with a 4-methylpent-1-en-1-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide typically involves the reaction of hepta-2,4-dienoic acid with 4-methylpent-1-en-1-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification methods such as chromatography can also enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions (OH-) in a basic medium.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced amides or amines.
Substitution: Substituted amides or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Allyl-4-methylbenzenesulfonamide: Similar in structure but with a sulfonamide group instead of an amide group.
N-(4-Methylpent-1-enyl)hepta-2,4-dienamide: A closely related compound with slight variations in the substituent groups.
Uniqueness
N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a hepta-2,4-dienamide backbone with a 4-methylpent-1-en-1-yl substituent makes it a valuable compound for various scientific and industrial purposes.
Propiedades
Número CAS |
675106-50-0 |
|---|---|
Fórmula molecular |
C13H21NO |
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
N-(4-methylpent-1-enyl)hepta-2,4-dienamide |
InChI |
InChI=1S/C13H21NO/c1-4-5-6-7-10-13(15)14-11-8-9-12(2)3/h5-8,10-12H,4,9H2,1-3H3,(H,14,15) |
Clave InChI |
YZLLPJMYGXDHAM-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC=CC(=O)NC=CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


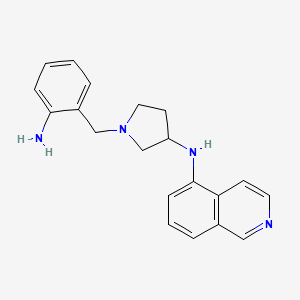
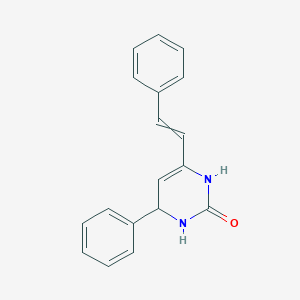
![[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate](/img/structure/B12537443.png)
![4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline](/img/structure/B12537446.png)
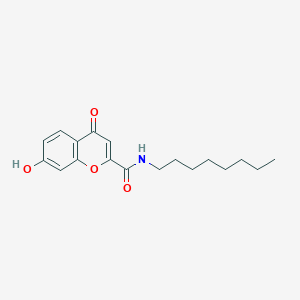
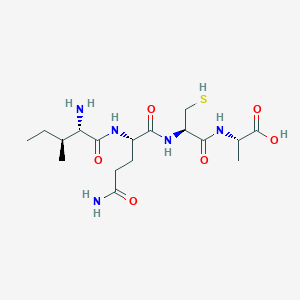
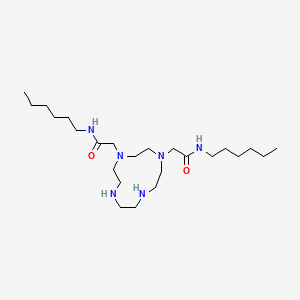
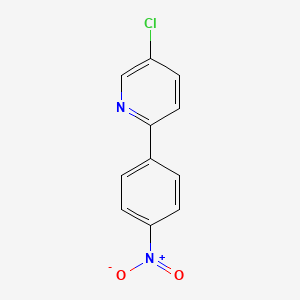
![1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester](/img/structure/B12537466.png)

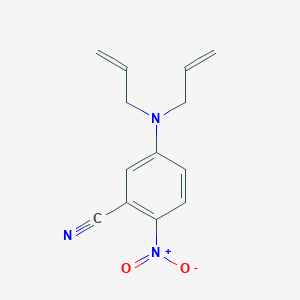
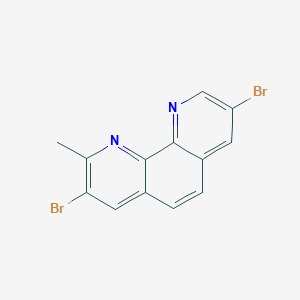
phenylsilane](/img/structure/B12537496.png)
![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)
